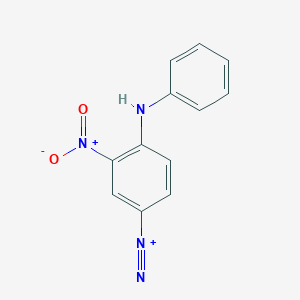
N-(2,4-difluorophenyl)-4-(2H-tetrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-4-(2H-tetrazol-5-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 2,4-difluorophenyl group and a tetrazole ring, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole ring is then coupled with a 2,4-difluorophenyl-substituted benzoyl chloride in the presence of a base such as triethylamine to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2,4-difluorophenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
N-(2,4-difluorophenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and difluorophenyl group contribute to its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2,4-difluorophenyl)-4-(1H-tetrazol-5-yl)benzamide
- N-(2,4-difluorophenyl)-4-(2H-tetrazol-5-yl)benzoic acid
- N-(2,4-difluorophenyl)-4-(2H-tetrazol-5-yl)benzylamine
Uniqueness
N-(2,4-difluorophenyl)-4-(2H-tetrazol-5-yl)benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
651769-81-2 |
|---|---|
分子式 |
C14H9F2N5O |
分子量 |
301.25 g/mol |
IUPAC 名称 |
N-(2,4-difluorophenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H9F2N5O/c15-10-5-6-12(11(16)7-10)17-14(22)9-3-1-8(2-4-9)13-18-20-21-19-13/h1-7H,(H,17,22)(H,18,19,20,21) |
InChI 键 |
LNRXGRRVLXXYGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=C(C=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene](/img/structure/B12524745.png)
![Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane](/img/structure/B12524755.png)
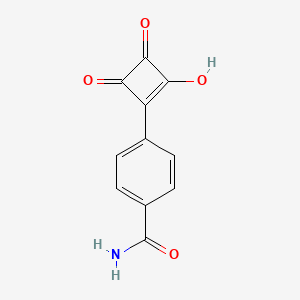
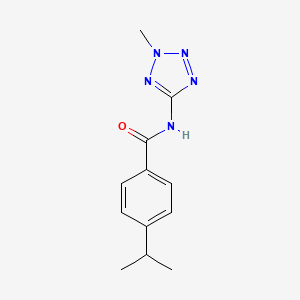
![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
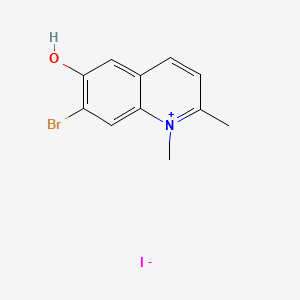
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)

![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)
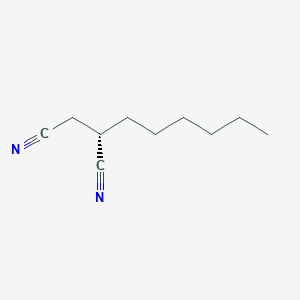
![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
